molecular formula C7H6BrN3 B1517802 4-Azido-1-bromo-2-methylbenzene CAS No. 1097885-39-6

4-Azido-1-bromo-2-methylbenzene

Cat. No. B1517802
CAS RN: 1097885-39-6
M. Wt: 212.05 g/mol
InChI Key: TYHGKEZJSHVXOJ-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-2-methylbenzene, also known as 1-Bromo-4-azido-2-methylbenzene, is an aromatic compound with the molecular formula C7H6BrN3. It is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of 4-Azido-1-bromo-2-methylbenzene could involve a multistep process. The nitration of benzene is a possible first step, followed by the conversion of the nitro group to an amine, and finally a bromination . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .


Molecular Structure Analysis

The molecular structure of 4-Azido-1-bromo-2-methylbenzene contains total 17 bond(s); 11 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 positively charged N .


Chemical Reactions Analysis

The chemical reactions of 4-Azido-1-bromo-2-methylbenzene could involve nucleophilic substitution reactions. The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Scientific Research Applications

Thermochemistry and Physical Properties

4-Azido-1-bromo-2-methylbenzene is involved in studies exploring the thermochemistry of halogen-substituted methylbenzenes. Research by Verevkin et al. (2015) focused on the experimental measurements of vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes. This study contributes to understanding the physical properties and thermochemical behavior of compounds like 4-Azido-1-bromo-2-methylbenzene (Verevkin et al., 2015).

Applications in Corrosion Inhibition

The compound has potential applications in the field of corrosion inhibition. Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles, using derivatives such as 1-(azidomethyl)-4-bromobenzene, showing potential inhibitory activity against acidic corrosion of steels. This research suggests a practical application of 4-Azido-1-bromo-2-methylbenzene and its derivatives in protecting metals from corrosive environments (Negrón-Silva et al., 2013).

Synthesis of Organic Compounds

Research by Taia et al. (2021) indicates the utility of 4-Azido-1-bromo-2-methylbenzene in the synthesis of new organic compounds. The study involves the synthesis of novel 1,2,3-triazole derivatives containing the eugenol ring via click chemistry, where compounds like 1-azido-4-methylbenzene play a crucial role. Such syntheses contribute to the development of compounds with potential applications in various fields, including pharmaceuticals and materials science (Taia et al., 2021).

Implications in Catalysis

In the realm of catalysis, the synthesis and reaction kinetics involving compounds like 4-Azido-1-bromo-2-methylbenzene have been studied. Abimannan et al. (2015) explored the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide, using multi-site phase-transfer catalysis. This kind of research contributes to the understanding of how such compounds can be effectively used in catalytic processes, potentially improving efficiency and selectivity in various chemical reactions (Abimannan et al., 2015).

Mechanism of Action

The mechanism of action for 4-Azido-1-bromo-2-methylbenzene involves a two-step process characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

properties

IUPAC Name

4-azido-1-bromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHGKEZJSHVXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-bromo-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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